molecular formula C14H15NO4 B11859054 N-(7-Hydroxy-4-methyl-2-oxo-2H-1-benzopyran-6-yl)butanamide CAS No. 118057-38-8

N-(7-Hydroxy-4-methyl-2-oxo-2H-1-benzopyran-6-yl)butanamide

Cat. No.: B11859054
CAS No.: 118057-38-8
M. Wt: 261.27 g/mol
InChI Key: GUYABIBMPMMYBE-UHFFFAOYSA-N
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Description

N-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)butyramide is a compound belonging to the coumarin family Coumarins are a group of naturally occurring compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)butyramide typically involves the following steps:

    Starting Material: The synthesis begins with 7-hydroxy-4-methylcoumarin.

    Acylation Reaction: The hydroxyl group at the 7-position of the coumarin is acylated using butyric anhydride or butyryl chloride in the presence of a base such as pyridine or triethylamine.

    Purification: The resulting product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)butyramide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the coumarin core can be reduced to form a hydroxyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce a secondary alcohol.

Scientific Research Applications

N-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)butyramide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound exhibits biological activities such as antimicrobial, antioxidant, and anticancer properties, making it a subject of interest in drug discovery and development.

    Medicine: Due to its potential therapeutic effects, it is studied for its use in treating various diseases, including cancer, infections, and inflammatory conditions.

    Industry: The compound is used in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of N-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)butyramide involves its interaction with specific molecular targets and pathways. For example:

    Antimicrobial Activity: The compound may inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis or metabolic pathways.

    Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.

    Anticancer Activity: The compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

N-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)butyramide can be compared with other similar compounds, such as:

    7-Hydroxy-4-methylcoumarin: Lacks the butyramide group, which may result in different biological activities and properties.

    Coumarin: The parent compound of the coumarin family, which has a simpler structure and different applications.

    Warfarin: A well-known anticoagulant derived from coumarin, used in the treatment of blood clotting disorders.

Properties

CAS No.

118057-38-8

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

N-(7-hydroxy-4-methyl-2-oxochromen-6-yl)butanamide

InChI

InChI=1S/C14H15NO4/c1-3-4-13(17)15-10-6-9-8(2)5-14(18)19-12(9)7-11(10)16/h5-7,16H,3-4H2,1-2H3,(H,15,17)

InChI Key

GUYABIBMPMMYBE-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=C(C=C2C(=C1)C(=CC(=O)O2)C)O

Origin of Product

United States

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